molecular formula C20H25N3O3 B2884299 N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 953951-77-4

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2884299
CAS No.: 953951-77-4
M. Wt: 355.438
InChI Key: AOUVOBNLUQMILN-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
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Biological Activity

N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.
  • Introduction of Functional Groups : The dimethylamino group is introduced through nucleophilic substitution, while the methoxybenzyl group is attached via a Friedel-Crafts alkylation reaction.

The chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₃
Molecular Weight315.35 g/mol
CAS Number954011-02-0

2.1 Antioxidant Properties

Research has indicated that oxalamide derivatives exhibit significant antioxidant activity. For instance, studies using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay demonstrated that related compounds effectively scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

2.2 Pharmacological Effects

This compound has been investigated for various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies have shown that certain oxalamide derivatives possess antimicrobial properties against a range of bacterial and fungal strains.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects on cancer cell lines, indicating that these compounds may inhibit cell proliferation through apoptosis induction.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can alter cellular processes and lead to therapeutic effects.
  • Receptor Modulation : The dimethylamino group enhances binding affinity to various receptors, potentially modulating neurotransmitter systems and influencing physiological responses.

4.1 Study on Antioxidant Activity

A study published in a peer-reviewed journal demonstrated the antioxidant capacity of related oxalamides using the DPPH assay. The results indicated that these compounds could significantly reduce DPPH radical concentration, showcasing their potential as natural antioxidants .

4.2 Cytotoxic Effects on Cancer Cells

In another study, this compound was tested against several cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting effectiveness comparable to established chemotherapeutics.

5. Conclusion

This compound presents a promising profile for further exploration in medicinal chemistry due to its antioxidant and potential anticancer activities. Ongoing research is necessary to elucidate its full pharmacological potential and mechanisms of action.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-23(2)17-10-8-15(9-11-17)12-13-21-19(24)20(25)22-14-16-6-4-5-7-18(16)26-3/h4-11H,12-14H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUVOBNLUQMILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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